molecular formula C10H8F3NO3 B8457311 3-(4-Nitro-2-(trifluoromethyl)phenyl)propionaldehyde

3-(4-Nitro-2-(trifluoromethyl)phenyl)propionaldehyde

Cat. No.: B8457311
M. Wt: 247.17 g/mol
InChI Key: JOLBBHBNIPHUID-UHFFFAOYSA-N
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Description

3-(4-Nitro-2-(trifluoromethyl)phenyl)propionaldehyde is a useful research compound. Its molecular formula is C10H8F3NO3 and its molecular weight is 247.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

3-[4-nitro-2-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9-6-8(14(16)17)4-3-7(9)2-1-5-15/h3-6H,1-2H2

InChI Key

JOLBBHBNIPHUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 3 mL of dimethylformamide, 50 mg (0.19 mmol) of 4-bromo-3-(trifluoromethyl)nitrobenzene was dissolved, and 33 mg (0.56 mmol) of allyl alcohol, 43 mg (0.19 mmol) of tetrabutylammonium bromide, 2.1 mg (5 mol %) of palladium acetate and 52 μL (0.37 mmol) of triethylamine were added thereto and the mixture solution was stirred in an argon atmosphere at 90° C. for two hours. The reaction solution was partitioned between water and ethyl acetate, and the organic layer was washed with a saturated sodium chloride solution and concentrated under reduced pressure. The product was purified by a silica gel column (n-hexane:ethyl acetate=5:1) to obtain 78 mg (79%) of a target product as a pale yellow oil.
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
catalyst
Reaction Step One
Quantity
2.1 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

4-Bromo-3-(trifluoromethyl)nitrobenzene (2700 mg, 10 mmol) was dissolved in DMF (15 mL), and allyl alcohol (1750 mg, 30 mmol), tetrabutylammonium chloride (2780 mg, 10 mmol), palladium acetate (120 mg, 5 mol %), and triethylamine (3 mL, 21 mmol) were added thereto. The resulting mixture was stirred under argon atmosphere at 90° C. for 0.5 hours. The reaction solution was partitioned between water and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=4:1) to give 3-(4-nitro-2-(trifluoromethyl)phenyl)propionaldehyde (1700 mg, 69%) as a light-yellow oil.
Quantity
2700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1750 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2780 mg
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Two

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